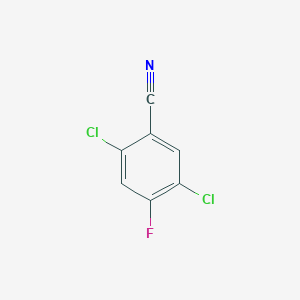

2,5-Dichloro-4-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile compound. While the specific compound is not directly discussed in the provided papers, related halogenated benzonitriles are frequently used as intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. These compounds are characterized by the presence of halogen atoms and a cyano group attached to a benzene ring, which significantly influences their reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 2,5-Dichloro-4-fluorobenzonitrile, often involves halogenation reactions, ammoxidation, or other substitution reactions. For instance, the synthesis of 2,4-dibromo-5-fluorobenzonitrile is achieved with an 81.5% yield and may involve similar strategies that could be applied to the synthesis of 2,5-dichloro-4-fluorobenzonitrile . Additionally, the preparation of 2-fluoro-5-nitrobenzonitrile provides insights into the reactivity of similar compounds, which could be relevant for synthesizing the dichloro-fluoro variant .

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles is typically analyzed using spectroscopic methods and X-ray crystallography. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using X-ray analysis, and similar techniques could be employed to determine the structure of 2,5-dichloro-4-fluorobenzonitrile . The presence of halogen atoms and a cyano group can lead to specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the crystal packing and overall stability of the compound .

Chemical Reactions Analysis

Halogenated benzonitriles participate in various chemical reactions, often serving as precursors for the synthesis of heterocyclic compounds. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of benzimidazoles, benzotriazoles, and other nitrogenous heterocycles . The reactivity of 2,5-dichloro-4-fluorobenzonitrile would likely be similar, allowing for its use in the construction of diverse chemical libraries relevant to drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by their molecular structure. Density Functional Theory (DFT) calculations can predict geometrical parameters, vibrational spectra, and non-linear optical (NLO) properties, as demonstrated for 5-fluoro-2-methylbenzonitrile . Such computational methods could also be applied to 2,5-dichloro-4-fluorobenzonitrile to understand its properties better. The presence of halogen atoms can also affect the compound's solubility, melting point, and stability, which are crucial for its practical applications in chemical synthesis.

Applications De Recherche Scientifique

Energetic and Structural Study

A study investigated the energetic and structural properties of monofluorobenzonitriles, including 4-fluorobenzonitrile, a compound structurally similar to 2,5-Dichloro-4-fluorobenzonitrile. This research provided insights into the enthalpies of formation, vapor pressures, electronic effects, and UV-vis spectroscopy characteristics of these compounds (Ribeiro da Silva et al., 2012).

Synthesis Techniques

Research on the synthesis of various fluorobenzonitriles, including methods like halogen-exchange fluorination, is significant for understanding the chemical pathways and intermediates involved in producing compounds like 2,5-Dichloro-4-fluorobenzonitrile (Suzuki & Kimura, 1991). Another study discussed the synthesis of 2,4-dibromo-5-fluorobenzonitrile, showcasing the processes that may be analogous to synthesizing 2,5-Dichloro-4-fluorobenzonitrile (Qiong et al., 1998).

Applications in Carbon Dioxide Fixation

An application of 2-aminobenzonitriles, which share structural similarities with 2,5-Dichloro-4-fluorobenzonitrile, is in the chemical fixation of CO₂ to produce quinazoline-2,4(1H,3H)-diones, demonstrating the potential of such compounds in carbon capture and utilization technologies (Kimura et al., 2012).

Spectroscopic Analysis

Spectroscopic studies, like the one on 4-fluorobenzonitrile, provide valuable information on the electronic and vibrational characteristics of compounds related to 2,5-Dichloro-4-fluorobenzonitrile, which can be crucial for applications in material science and molecular identification (Zhao et al., 2018).

Synthesis of Radiofluorinated Compounds

The synthesis of radiofluorinated compounds using fluorobenzonitriles demonstrates the utility of these compounds in radiopharmaceutical development, indicating potential applications for 2,5-Dichloro-4-fluorobenzonitrile in medical imaging (Zlatopolskiy et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

2,5-dichloro-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZRXJZKTRHRQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-fluorobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.